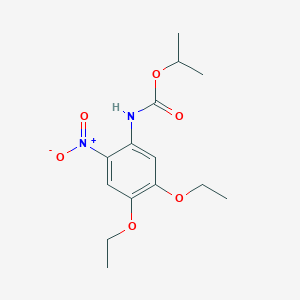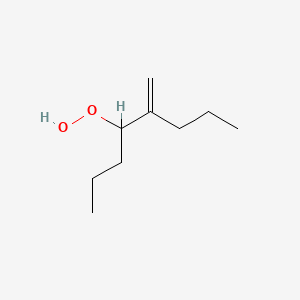![molecular formula C15H19NO5 B12551550 Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate CAS No. 142892-71-5](/img/structure/B12551550.png)
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is a chemical compound with the molecular formula C15H18ClNO5 and a molecular weight of 327.76 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogens or other groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [amino(3-chloro-4-methoxyphenyl)methylidene]propanedioate
- Diethyl [amino(4-methoxyphenyl)methylidene]malonate
- Diethyl [amino(4-methoxyphenyl)methylidene]succinate
Uniqueness
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the propanedioate moiety. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
142892-71-5 |
|---|---|
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
diethyl 2-[amino-(4-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)12(15(18)21-5-2)13(16)10-6-8-11(19-3)9-7-10/h6-9H,4-5,16H2,1-3H3 |
Clé InChI |
LQYTVOZVGTZQHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


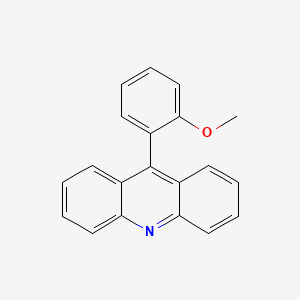
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
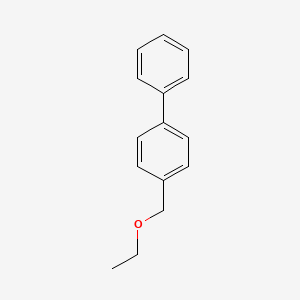
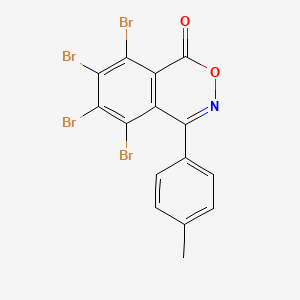
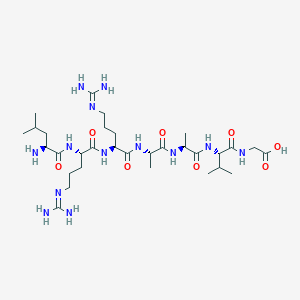
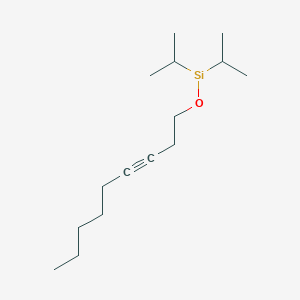
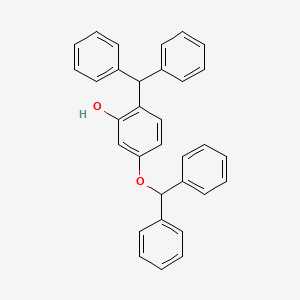
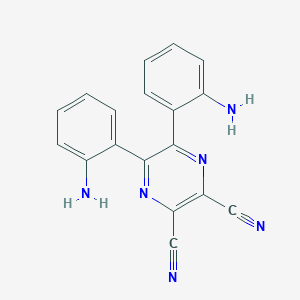
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
